Product packaging for Ethyl 3-(isonicotinoylamino)but-2-enoate(Cat. No.:)

Ethyl 3-(isonicotinoylamino)but-2-enoate

Cat. No.: B289160
M. Wt: 234.25 g/mol
InChI Key: QDOWCZACUYOHOL-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(isonicotinoylamino)but-2-enoate is a high-purity chemical reagent intended for research and development purposes exclusively. This compound features a beta-enamino ester scaffold, a structure prevalent in pharmaceuticals and organic synthesis . As a derivative that incorporates an isonicotinoyl group, it may be of significant interest in medicinal chemistry for the synthesis of novel heterocyclic compounds or as a potential precursor in developing active molecules. The presence of the isonicotinamide moiety suggests potential application in creating molecular structures with potential biological activity. This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) before use. Standard safe laboratory practices must be followed, including the use of appropriate personal protective equipment (PPE) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O3 B289160 Ethyl 3-(isonicotinoylamino)but-2-enoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl (E)-3-(pyridine-4-carbonylamino)but-2-enoate

InChI

InChI=1S/C12H14N2O3/c1-3-17-11(15)8-9(2)14-12(16)10-4-6-13-7-5-10/h4-8H,3H2,1-2H3,(H,14,16)/b9-8+

InChI Key

QDOWCZACUYOHOL-CMDGGOBGSA-N

SMILES

CCOC(=O)C=C(C)NC(=O)C1=CC=NC=C1

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC(=O)C1=CC=NC=C1

Canonical SMILES

CCOC(=O)C=C(C)NC(=O)C1=CC=NC=C1

Origin of Product

United States

Synthetic Methodologies for Ethyl 3 Isonicotinoylamino but 2 Enoate

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule in a single or a few straightforward steps from readily available starting materials. These approaches are often favored for their efficiency and atom economy.

Condensation Reactions of Ethyl Acetoacetate (B1235776) Derivatives

A primary and widely utilized method for the synthesis of β-enaminones is the condensation reaction of a β-dicarbonyl compound with an amine. bldpharm.comderpharmachemica.com In the context of Ethyl 3-(isonicotinoylamino)but-2-enoate, this involves the reaction of ethyl acetoacetate with isonicotinohydrazide. This reaction typically proceeds by heating the two reactants, often in a solvent such as ethanol (B145695), to facilitate the condensation and removal of a water molecule. sigmaaldrich.com The reaction can be catalyzed by various agents to improve yields and reaction times. For instance, a study on the synthesis of β-enaminones utilized polyphosphoric acid supported on silica (B1680970) gel (PPA-SiO2) as an efficient catalyst for the condensation of 1,3-dicarbonyl compounds with various amines, and notably extended this methodology to include isonicotinohydrazide. nih.gov Although specific yields for the reaction with ethyl acetoacetate were not detailed, the general efficacy of the catalyst suggests a viable route.

The general mechanism involves the nucleophilic attack of the amine group of isonicotinohydrazide on the keto-carbonyl group of ethyl acetoacetate, followed by dehydration to form the stable, conjugated enaminone system.

Table 1: Examples of Catalysts Used in Enaminone Synthesis from β-Dicarbonyls and Amines

CatalystReaction ConditionsReference
Polyphosphoric acid on silica gel (PPA-SiO2)Solvent-free, 70–80 °C nih.gov
None (thermal condensation)Ethanol, reflux sigmaaldrich.com
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Nucleophilic Addition-Elimination Strategies

This strategy is conceptually similar to condensation reactions and is a fundamental process in the formation of enaminones. The reaction between an amine and a β-ketoester like ethyl acetoacetate is a classic example of nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate, followed by the elimination of water to yield the enamine product. google.com The stability of the resulting β-enaminone is enhanced by the conjugation between the lone pair on the nitrogen atom, the carbon-carbon double bond, and the carbonyl group. nih.gov

Amidation Techniques for Isonicotinoyl Group Introduction

An alternative synthetic strategy involves the initial formation of an enamine intermediate, ethyl 3-aminobut-2-enoate, which is then acylated with an isonicotinoyl moiety. This two-step approach offers flexibility in the choice of coupling reagents and reaction conditions.

Carbodiimide-Mediated Couplings

Carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used to facilitate the formation of amide bonds between a carboxylic acid and an amine. nih.gov In this context, isonicotinic acid can be coupled with ethyl 3-aminobut-2-enoate in the presence of EDC. The reaction proceeds through the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of ethyl 3-aminobut-2-enoate, leading to the formation of the desired amide bond and the release of a urea (B33335) byproduct. The inclusion of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the efficiency of the coupling by forming an active ester intermediate, which is less prone to side reactions. nih.gov

Table 2: Common Reagents for Carbodiimide-Mediated Amide Coupling

ReagentFunction
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Carbodiimide coupling agent
1-Hydroxybenzotriazole (HOBt)Coupling additive to improve efficiency
N,N'-Dicyclohexylcarbodiimide (DCC)Alternative carbodiimide coupling agent
4-Dimethylaminopyridine (DMAP)Acylation catalyst

Acyl Halide Reactions

A more traditional and often highly efficient method for acylation involves the use of an acyl halide. Isonicotinoyl chloride, the acid chloride derivative of isonicotinic acid, can be reacted with ethyl 3-aminobut-2-enoate to form this compound. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid that is formed as a byproduct. The high reactivity of the acyl chloride ensures that the acylation proceeds readily, often at low temperatures.

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.gov While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied. For instance, a one-pot reaction involving ethyl acetoacetate, an ammonia (B1221849) source to form the enamine in situ, and an activated derivative of isonicotinic acid could potentially be developed. The synthesis of various heterocyclic and acyclic compounds through MCRs involving β-dicarbonyl compounds is a well-established field, suggesting the feasibility of such an approach. nih.gov

Stereoselective Synthesis and Isomer Control

The stereochemical outcome of the synthesis of this compound is a critical aspect, influencing the properties and subsequent reactivity of the molecule. This section delves into the factors that govern the formation of (E) and (Z) isomers and the potential for enantioselective synthesis.

Factors Influencing (E)/(Z) Isomer Ratio

The formation of enamines from β-keto esters and amines can result in a mixture of (E) and (Z) geometric isomers. The ratio of these isomers is influenced by several factors, including the nature of the reactants, the solvent, and the catalyst employed. mdpi.com

In the context of N-acyl-β-enamino esters, the formation of an intramolecular hydrogen bond between the N-H proton and the carbonyl group of the ester can stabilize the (Z)-isomer. organic-chemistry.org The choice of solvent can play a crucial role in the E/Z selectivity. For instance, in the synthesis of related N-monosubstituted β-aminoacrylates, base-promoted reactions have been shown to be E-selective, while acid catalysis can lead to either E or Z isomers depending on the solvent used. mdpi.com

For hetarylaminomethylidene derivatives, the E-/Z-equilibrium is affected by multiple factors including the configuration of the intermediate, steric hindrance of substituents, the site of enolate attack, and the order of reagent addition. mdpi.com The use of polar solvents in NMR experiments has also been observed to influence the isomer ratio. mdpi.com

Table 1: Influence of Reaction Conditions on E/Z Isomer Ratio for Analogous Hetaryl Enamines mdpi.com

EntryAmineSolventReaction ModeE/Z Ratio
12-AminopyridineIsopropyl AlcoholOne-potE-form predominates
2AminotriazoleIsopropyl AlcoholSequentialE-form only
3AminothiazoleIsopropyl AlcoholSequentialE-form only

This table presents data for analogous hetarylaminomethylidene derivatives of furan-2(3H)-ones to illustrate the principles of E/Z control.

Asymmetric Catalysis for Enantioselective Synthesis

The synthesis of chiral β-amino esters is a significant goal, and asymmetric catalysis offers a powerful tool to achieve this. While specific examples for this compound are not prevalent in the literature, strategies employed for analogous compounds can be considered.

One major approach is the asymmetric hydrogenation of prochiral enamines. The use of chiral transition metal complexes, such as those based on rhodium with chiral phosphine (B1218219) ligands like Josiphos, has been successful in the direct asymmetric hydrogenation of unprotected enamino esters to yield β-amino esters with high enantiomeric excess (ee). ajgreenchem.comorganic-chemistry.org

Organocatalysis provides another avenue for enantioselective synthesis. Chiral bifunctional thiourea (B124793) catalysts derived from species like (R,R)-cyclohexyldiamine have been utilized in asymmetric Mannich reactions to produce chiral β-amino esters in good yields and with excellent enantioselectivities. dicp.ac.cn These reactions often proceed under mild conditions and are compatible with a range of substrates. dicp.ac.cn

Table 2: Asymmetric Synthesis of Analogous Chiral β-Amino Esters

Catalyst TypeReactionChiral Catalyst/LigandSubstrate TypeEnantiomeric Excess (ee)Reference
Metal CatalysisAsymmetric HydrogenationRh-JosiphosUnprotected Enamino Esters93-97% ajgreenchem.comorganic-chemistry.org
OrganocatalysisAsymmetric Mannich ReactionThiourea from (R,R)-cyclohexyldiamine3-Indolinone-2-carboxylatesup to 99% dicp.ac.cn

This table provides representative data from the synthesis of analogous chiral β-amino esters to demonstrate the potential of asymmetric catalysis.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to minimize environmental impact. This includes the use of safer solvents, catalytic methods, and maximizing atom economy.

Solvent-Free and Aqueous Medium Reactions

Solvent-free reaction conditions offer significant environmental benefits by reducing waste and simplifying purification. The synthesis of β-enamino esters from β-keto esters and amines has been achieved under solvent-free conditions, often accelerated by microwave irradiation or ultrasound. mdpi.com For example, the reaction can be catalyzed by a small amount of acetic acid under ultrasound, providing good yields of the desired products. mdpi.com Another approach involves heating the reactants at 120 °C without any catalyst, which also affords β-enamino esters in high yields. ajgreenchem.com

The use of water as a solvent is another green alternative. The synthesis of enaminones from β-keto esters and primary amines has been successfully carried out in water. acgpubs.org Furthermore, a green, water-promoted, solvent-free hydroamination of terminal alkynes with amines has been reported to produce enamines in very good yields. organic-chemistry.org

Catalytic Protocols (e.g., Organocatalysis, Metal Catalysis)

Catalysis is a cornerstone of green chemistry, allowing for reactions to proceed with higher efficiency and selectivity under milder conditions. A variety of catalysts have been employed for the synthesis of β-enamino esters.

Organocatalysis: Simple amino acids and their derivatives can act as efficient organocatalysts. For example, β-amino alcohols have been used for the asymmetric Michael addition of β-keto esters to nitroalkenes, a reaction that can lead to chiral precursors for β-amino esters. researchgate.net

Metal Catalysis: A wide range of metal catalysts have been shown to be effective. These include:

Gold(I)/Silver(I): A combination of [(PPh₃)AuCl] and AgOTf has been used to catalyze the reaction of 1,3-dicarbonyl compounds with primary amines under solvent-free conditions at room temperature, giving high yields of β-enamino esters. mdpi.com

Iron(III) triflate: This stable and recyclable catalyst has been used for the solvent-free synthesis of β-enamino ketones and esters with low catalyst loading and short reaction times. masterorganicchemistry.comresearchgate.net

Palladium: Palladium catalysts have been used for the mild and stereoselective hydroamidation of terminal alkynes to produce (Z)-enamides. mdpi.com

Cobalt(II) chloride: This catalyst has been used for the synthesis of β-enaminones and β-enamino esters under solvent-free conditions at room temperature. acgpubs.org

Atom Economy and Reaction Efficiency Analysis

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. researchgate.net The ideal reaction has an atom economy of 100%.

The most common synthesis of this compound would likely involve the condensation of ethyl acetoacetate with isonicotinamide (B137802).

Reaction: Ethyl acetoacetate + Isonicotinamide → this compound + Water

To calculate the theoretical atom economy for this reaction:

Molecular Weight of Reactants:

Ethyl acetoacetate (C₆H₁₀O₃): 130.14 g/mol

Isonicotinamide (C₆H₆N₂O): 122.12 g/mol

Total Mass of Reactants: 130.14 + 122.12 = 252.26 g/mol

Molecular Weight of Desired Product:

this compound (C₁₂H₁₄N₂O₃): 234.25 g/mol

Atom Economy Calculation:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

% Atom Economy = (234.25 / 252.26) x 100 ≈ 92.86%

This calculation shows that the condensation reaction is inherently quite atom-economical, with water being the only byproduct. The reaction efficiency, however, also depends on the percentage yield, which can be influenced by the reaction conditions and catalyst used. Methodologies that provide high yields under mild, environmentally benign conditions are therefore highly desirable.

Advanced Synthetic Techniques

Modern synthetic chemistry continually seeks to improve reaction efficiency, reduce waste, and enhance product yields. For the synthesis of this compound, which involves the condensation of ethyl acetoacetate with isonicotinamide, advanced techniques such as microwave-assisted synthesis and continuous flow methodologies present significant advantages.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique utilizes microwave energy to heat the reaction mixture directly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and fewer side products compared to conventional heating methods. researchgate.netnih.gov The synthesis of β-enamino esters and amides, structurally related to this compound, has been shown to benefit significantly from microwave irradiation. tandfonline.comtandfonline.comresearchgate.net

The reaction to form β-amino-α,β-unsaturated esters, which are analogous to the target compound, can be conducted efficiently under microwave irradiation, often without the need for a catalyst. tandfonline.comtandfonline.com For instance, the reaction of methyl 2-phenoxyacetate with ammonium (B1175870) acetate (B1210297) proceeds in excellent yields within minutes under microwave heating. tandfonline.comtandfonline.com Similarly, the synthesis of various enaminones from β-dicarbonyl compounds and amines has been successfully achieved under solvent-free and catalyst-free microwave conditions, highlighting the green chemistry credentials of this approach. researchgate.net

In the context of synthesizing isonicotinoyl derivatives, microwave assistance has been employed for the rapid and efficient preparation of various heterocyclic compounds. For example, the condensation of isonicotinohydrazide with ethyl 2-cyanoacetate to form a pyrazole (B372694) derivative is significantly accelerated by microwave heating. sphinxsai.com This suggests that the direct condensation of isonicotinamide with ethyl acetoacetate to yield this compound would be highly amenable to this technique. The primary advantages would be a substantial decrease in reaction time and an increase in yield. nih.govmdpi.com

Table 1: Microwave-Assisted Synthesis of Structurally Related β-Enamino Esters

This table presents data from the microwave-assisted synthesis of various β-amino-α,β-unsaturated esters, which serve as a model for the potential synthesis of this compound.

EntryAmineβ-KetoesterPower (W)Time (min)Yield (%)Reference
1Ammonium AcetateMethyl 2-phenoxyacetate300595 tandfonline.comtandfonline.com
2Ammonium AcetateMethyl 2-(p-tolyloxy)acetate300596 tandfonline.comtandfonline.com
3Ammonium AcetateMethyl 2-(4-chlorophenoxy)acetate300594 tandfonline.comtandfonline.com
4AnilineEthyl AcetoacetateN/A892 researchgate.net
5p-ToluidineEthyl AcetoacetateN/A1094 researchgate.net

Note: The data in this table is for analogous compounds and is intended to be representative of the potential for microwave-assisted synthesis of the title compound.

Continuous flow chemistry represents a paradigm shift in chemical synthesis, moving from traditional batch processing to a continuous production model. mdpi.com This methodology offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, precise control over reaction parameters (temperature, pressure, and residence time), and potential for straightforward scalability. mdpi.com The synthesis of β-amino esters and related structures has been successfully translated to continuous flow systems. mdpi.comresearchgate.net

The application of continuous flow for the synthesis of β-amino acid esters has been demonstrated through various catalytic methods, including enzymatic reactions. mdpi.com For example, the lipase-catalyzed Michael addition of aromatic amines to acrylates has been performed in a packed-bed microreactor, achieving high yields with a short residence time of 30 minutes. mdpi.com While this specific reaction differs from the condensation required for this compound, it showcases the potential for amine addition reactions in a flow setup.

More relevantly, the synthesis of β-aminoketones, which are structurally similar to the target enaminoester, has been efficiently conducted in continuous flow. researchgate.net The reaction of a vinyl Grignard reagent with amides, followed by an intramolecular trapping, was successfully performed in a flow reactor, leading to high productivities with residence times of less than 90 seconds at elevated temperatures. researchgate.net This demonstrates that reactions involving amides as starting materials are compatible with flow conditions.

For the synthesis of this compound, a continuous flow process would likely involve pumping solutions of ethyl acetoacetate and isonicotinamide, potentially with a catalyst, through a heated reactor coil or a packed-bed reactor. The product stream would be collected continuously, allowing for large-scale production with minimal manual intervention. The precise control over reaction conditions afforded by a flow system could lead to improved selectivity and yield compared to batch synthesis.

Table 2: Continuous Flow Synthesis of Structurally Related β-Amino Esters and Ketones

This table provides representative data from the continuous flow synthesis of analogous compounds, illustrating the potential parameters for the synthesis of this compound.

EntryProduct TypeReactantsReactor TypeTemperature (°C)Residence TimeYield (%)Reference
1β-Amino Acid EsterAniline, Methyl AcrylatePacked-Bed (Lipase)3530 min95 mdpi.com
2β-Amino Acid Ester4-Methoxyaniline, Ethyl AcrylatePacked-Bed (Lipase)3530 min97 mdpi.com
3β-AminoketoneN-methyl-N-methoxybenzamide, Vinylmagnesium bromideMicroplate Flow Reactor5081 s85 researchgate.net
4β-AminoketoneN-methyl-N-methoxy-4-chlorobenzamide, Vinylmagnesium bromideMicroplate Flow Reactor5081 s82 researchgate.net

Note: The data in this table is for analogous compounds and is intended to be representative of the potential for continuous flow synthesis of the title compound.

Chemical Reactivity and Transformation Studies of Ethyl 3 Isonicotinoylamino but 2 Enoate

Reactivity of the α,β-Unsaturated Ester System

The core of Ethyl 3-(isonicotinoylamino)but-2-enoate's reactivity lies in its α,β-unsaturated ester moiety. This conjugated system features electrophilic centers at both the carbonyl carbon and the β-carbon, making it susceptible to attack by a wide range of nucleophiles.

The electron-withdrawing nature of the ester and the isonicotinoyl groups enhances the electrophilicity of the β-carbon, making it a prime candidate for conjugate addition, or Michael addition, reactions. In this type of reaction, a soft nucleophile adds to the β-carbon of the α,β-unsaturated system. A wide variety of nucleophiles, including other enolates, amines, and thiols, can participate in Michael additions. derpharmachemica.com For this compound, this reaction would lead to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position.

The general mechanism for a Michael addition to this compound would involve the attack of a nucleophile on the β-carbon, followed by protonation of the resulting enolate to yield the 1,4-adduct. The reaction is typically thermodynamically controlled. nih.gov

Table 1: Potential Michael Donors for Reaction with this compound

Nucleophile (Michael Donor)Potential Product Type
Malonates1,5-Dicarbonyl compound
Nitroalkanesγ-Nitro ester
Aminesβ-Amino ester derivative
Thiolsβ-Thioether ester

The carbon-carbon double bond within the α,β-unsaturated system of this compound can also participate in cycloaddition reactions. In a [4+2] cycloaddition, or Diels-Alder reaction, the enone system can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The electron-deficient nature of the double bond in the target molecule would make it a good dienophile.

Conversely, [2+2] cycloadditions, often photochemically induced, could lead to the formation of cyclobutane (B1203170) rings. Furthermore, the enaminone-like structure opens the door to other cycloaddition pathways, such as [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides, which would result in the formation of five-membered heterocyclic rings. youtube.comrsc.org Isocyanide-based [4+1] cycloadditions have also been explored for the synthesis of five-membered rings from related α,β-unsaturated systems. nih.gov

This compound can exist as geometric isomers (E/Z) with respect to the carbon-carbon double bond. The specific isomer formed during synthesis may be influenced by reaction conditions. It is also possible for isomerization to occur under thermal or catalytic conditions.

Furthermore, the molecule can exhibit tautomerism. The amide proton can potentially tautomerize to form an imidic acid, or the molecule could exist in equilibrium with a keto-enol tautomeric form, although the enaminone form is generally stable. Studies on related β-enaminones have shown that they predominantly exist in the Z-isomeric form, stabilized by an intramolecular hydrogen bond between the N-H and the carbonyl oxygen. derpharmachemica.com

Reactions at the Amide Linkage

The isonicotinoylamino group introduces another reactive site into the molecule. The amide bond itself can be subject to cleavage, and the nitrogen atom can participate in further reactions.

The amide linkage in this compound can be cleaved through hydrolysis under either acidic or basic conditions. Acidic hydrolysis would likely yield ethyl 3-aminobut-2-enoate and isonicotinic acid. Basic hydrolysis, on the other hand, would produce the corresponding carboxylate salts. The hydrolysis of related N-vinylamides has been studied, and the conditions can be tailored to control the extent of the reaction. acs.orgrsc.org

Transamidation, the exchange of the isonicotinoyl group for another acyl group, is also a potential transformation, though it typically requires harsh conditions or specific catalysts.

The nitrogen atom of the amide group, being a secondary amide, possesses a proton that can be removed by a strong base to form an amidate anion. This anion can then be reacted with an alkylating agent, such as an alkyl halide, to form an N-alkylated product. The N-alkylation of secondary enamides has been shown to occur exclusively at the nitrogen atom.

Similarly, N-acylation can be achieved by reacting the amidate anion with an acylating agent, such as an acyl chloride or anhydride, to introduce a second acyl group on the nitrogen, forming an imide derivative. The N-acylation of amines is a fundamental transformation in organic chemistry.

Table 2: Potential Products from Reactions at the Amide Linkage

Reaction TypeReagentsPotential Product
Acidic HydrolysisH₃O⁺Ethyl 3-aminobut-2-enoate + Isonicotinic acid
Basic HydrolysisNaOHEthyl 3-aminobut-2-enoate + Sodium isonicotinate
N-Alkylation1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)Ethyl 3-(N-alkyl-N-isonicotinoylamino)but-2-enoate
N-Acylation1. Strong Base (e.g., NaH) 2. Acyl Chloride (R'COCl)Ethyl 3-(N-acyl-N-isonicotinoylamino)but-2-enoate

Transformations of the Ester Moiety

The ethyl ester group in this compound is susceptible to a variety of transformations common to β-enamino esters, including transesterification, reduction, and saponification. These reactions allow for the modification of this part of the molecule to yield a range of derivatives.

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base and is driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed. While specific studies on the transesterification of this compound are not extensively documented, the reactivity can be inferred from studies on analogous β-keto esters and other ethyl esters. umn.eduresearchgate.net

The reaction proceeds by nucleophilic attack of the alcohol on the ester carbonyl, followed by the elimination of ethanol. The equilibrium nature of the reaction necessitates strategies to favor product formation.

Table 1: Representative Transesterification of Ethyl Esters with Various Alcohols

EntryAlcoholCatalystReaction ConditionsProductYield (%)Reference
1Methanol (B129727)NaOH6:1 Methanol/Oil molar ratio, 65°C, 1hMethyl Ester>98 researchgate.net
21,4-CyclohexanedimethanolCu-deposited V₂O₅100°C, 23hDiester85 nih.gov
3Propan-2-olAcid/BaseVariesIsopropyl EsterVaries umn.edu

This table presents data from analogous systems to illustrate the general conditions and outcomes of transesterification reactions.

Reduction to Corresponding Alcohols or Aldehydes

The ester functionality of this compound can be reduced to the corresponding primary alcohol, 3-(isonicotinoylamino)but-2-en-1-ol, or under specific conditions, to the aldehyde. The choice of reducing agent is crucial in determining the outcome of the reaction.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to the primary alcohol. quizlet.com The reaction is typically carried out in anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally less reactive towards esters and may require more forcing conditions or may not effect the reduction at all, often reducing aldehydes and ketones with much greater selectivity. quizlet.comlibretexts.orgchemguide.co.uk However, in some cases, NaBH₄ in a suitable solvent like methanol or ethanol can achieve the reduction of esters, particularly at elevated temperatures. webassign.net The reduction of the enamine double bond is also a possibility, depending on the reaction conditions.

The reduction to an aldehyde is more challenging as aldehydes are more reactive towards reduction than esters. This transformation typically requires the use of a sterically hindered and less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Table 2: Reduction of Carbonyl Compounds with Hydride Reagents

EntrySubstrateReducing AgentSolventTemperature (°C)ProductYield (%)Reference
1KetoneNaBH₄MethanolRoom TempSecondary AlcoholHigh webassign.net
2EsterLiAlH₄THFRefluxPrimary AlcoholHigh quizlet.com
33-NitroacetophenoneNaBH₄EthanolRoom Temp1-(3-Nitrophenyl)ethanolGood umn.edu
49H-Fluoren-9-oneNaBH₄Methanol09H-Fluoren-9-olGood umn.edu
5EsterDIBAL-HToluene/Hexane-78AldehydeVaries youtube.com

This table includes data from the reduction of various carbonyl compounds to illustrate the utility of different reducing agents.

Saponification to Carboxylic Acids

Saponification, the hydrolysis of an ester under basic conditions, converts this compound into its corresponding carboxylate salt. umn.edu Subsequent acidification of the reaction mixture yields the carboxylic acid, 3-(isonicotinoylamino)but-2-enoic acid. This reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.govresearchgate.net

The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion, which subsequently deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This final step drives the reaction to completion. umn.eduwebassign.netnih.gov

Table 3: General Conditions for Ester Saponification

EntryBaseSolventTemperatureProduct (after acidification)Reference
1NaOH (aq)Water/AlcoholHeatCarboxylic Acid webassign.netnih.gov
2KOH (aq)Water/AlcoholHeatCarboxylic Acid nih.gov
3LiOHTHF/WaterRoom TempCarboxylic Acid umn.edu

This table outlines typical conditions for the saponification of esters.

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring in the isonicotinoyl moiety of the molecule is an electron-deficient aromatic system. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). quizlet.com The nitrogen atom's electron-withdrawing inductive effect and its ability to be protonated or coordinate to Lewis acids under reaction conditions further decrease the ring's nucleophilicity. masterorganicchemistry.com When EAS does occur, it typically requires harsh conditions and the electrophile is directed to the C-3 (meta) position relative to the ring nitrogen. The isonicotinoyl group, being an electron-withdrawing substituent itself, would further deactivate the ring.

Common EAS reactions include nitration, halogenation, and sulfonation. For pyridine itself, these reactions are often low-yielding and require high temperatures. masterorganicchemistry.com The reactivity can be enhanced by converting the pyridine to its N-oxide, which is more susceptible to electrophilic attack, particularly at the C-4 position. chemrxiv.orgwvu.edu After the substitution, the N-oxide can be deoxygenated to restore the pyridine ring.

Table 4: Regioselectivity in Electrophilic Aromatic Substitution

EntrySubstrateReagentsProduct PositionReactivity ComparisonReference
1PyridineHNO₃/H₂SO₄, 300°C3-NitropyridineVery low yield masterorganicchemistry.com
2Pyridine-N-OxideHNO₃/H₂SO₄4-Nitropyridine-N-OxideHigher yield than pyridine chemrxiv.orgnih.gov
3AcetanilideHNO₃/H₂SO₄Ortho/ParaMore reactive than benzene researchgate.net
4Methyl BenzoateHNO₃/H₂SO₄MetaLess reactive than benzene researchgate.net

This table illustrates the general trends in reactivity and regioselectivity for electrophilic aromatic substitution on pyridine and related systems.

Nucleophilic Aromatic Substitution Pathways

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the C-2 or C-4 positions. quizlet.com In the context of this compound, direct nucleophilic attack on the unsubstituted pyridine ring is unlikely. However, if a derivative with a leaving group (e.g., a halogen) were present at the C-2 or C-6 position of the isonicotinoyl moiety, it would be susceptible to displacement by nucleophiles.

The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Strong nucleophiles such as alkoxides, thiolates, and amines can participate in these reactions. quizlet.com The rate of reaction is significantly enhanced by the presence of electron-withdrawing groups on the ring.

Table 5: Examples of Nucleophilic Aromatic Substitution on Pyridine Derivatives

EntrySubstrateNucleophileConditionsProductYield (%)Reference
14-ChloropyridinePrimary/Secondary AminesVaries4-AminopyridinesGood masterorganicchemistry.com
22-ChloropyridineAminesHeat2-AminopyridinesModerate-Good researchgate.net
33-Halo-4-aminopyridinesAcyl Chlorides/Et₃N-Pyridin-4-yl α-substituted acetamidesModerate-High researchgate.net
42-Halopyridinium saltThiolsRoom Temp2-ThiopyridiniumsGood chemrxiv.org

This table provides examples of nucleophilic aromatic substitution reactions on various pyridine derivatives, illustrating the scope of this transformation.

N-Oxidation and Quaternization of Pyridine Nitrogen

The nitrogen atom of the pyridine ring in the isonicotinoyl group is nucleophilic and susceptible to electrophilic attack. This allows for straightforward N-oxidation and quaternization reactions, which can be used to modify the compound's electronic properties and introduce new functionalities.

N-Oxidation: The transformation of the pyridine nitrogen to a pyridine N-oxide can be achieved using various oxidizing agents. Common reagents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. The resulting N-oxide group enhances the reactivity of the pyridine ring, particularly facilitating nucleophilic substitution at the C-2 and C-4 positions. nih.gov The formation of N-oxides from pyridine derivatives is a well-established synthetic strategy. ntnu.no

Quaternization: The pyridine nitrogen can be readily alkylated or acylated in a Menshutkin-type reaction to form quaternary pyridinium (B92312) salts. researchgate.net This reaction typically involves treating the compound with an electrophile like an alkyl halide (e.g., methyl iodide, ethyl bromide) or an activated acyl compound. researchgate.netnih.gov Such quaternization reactions have been successfully performed on isonicotinamide (B137802), a closely related structure, using both conventional heating and microwave irradiation to improve yields and shorten reaction times. researchgate.netresearchgate.netnih.gov The choice of solvent and reaction conditions can be optimized to achieve high yields. researchgate.net For instance, the quaternization of isonicotinamide with various 2-bromoacetophenones has been achieved with high efficiency. researchgate.net

Reaction TypeReagent ExampleExpected Product
N-Oxidationm-CPBA or H₂O₂/AcOHEthyl 3-(1-oxidoisonicotinoylamino)but-2-enoate
QuaternizationMethyl Iodide (CH₃I)4-((4-ethoxy-4-oxobut-2-en-2-yl)carbamoyl)-1-methylpyridin-1-ium iodide
QuaternizationBenzyl Bromide (BnBr)1-benzyl-4-((4-ethoxy-4-oxobut-2-en-2-yl)carbamoyl)pyridin-1-ium bromide

Cyclization and Heterocycle Annulation Reactions

The enaminone system within this compound is a key structural motif that enables a wide array of cyclization reactions, serving as a building block for diverse heterocyclic frameworks. organic-chemistry.orgrsc.org

Intramolecular Cyclization Pathways

Intramolecular cyclization can occur through the reaction of the enamine nitrogen or the activated methyl group with the electrophilic centers of the molecule. While specific studies on the intramolecular cyclization of this compound are not prevalent, the reactivity of related N-acyl enaminones suggests plausible pathways. For instance, palladium-catalyzed intramolecular Heck-type reactions are known to facilitate the cyclization of N-(2-halophenyl)-substituted enaminones to form carbazole (B46965) and other fused systems. acs.org A similar strategy could potentially be employed if a suitable substituent were present on the pyridine ring.

Another potential pathway involves the "tert-amino effect," where an ortho-substituted N,N-dialkylaniline can undergo cyclization. nih.gov While this specific molecule is not an aniline, analogous principles of intramolecular hydrogen transfer and subsequent C-C bond formation could lead to novel fused systems under thermal or catalytic conditions.

Intermolecular Cyclocondensation Reactions with Binucleophiles

The enaminone functionality is highly reactive towards binucleophilic reagents, which can attack the electrophilic β-carbon and the carbonyl carbon, leading to the formation of five- or six-membered heterocyclic rings. nih.gov This is a common and efficient method for synthesizing substituted heterocycles.

Reaction with Hydrazine (B178648): Condensation with hydrazine hydrate (B1144303) is expected to proceed via initial nucleophilic attack of one amino group on the enaminone double bond, followed by intramolecular cyclization and dehydration to yield a substituted pyrazole (B372694). The isonicotinoyl group would remain as a substituent on the newly formed pyrazole ring. nih.gov

Reaction with Hydroxylamine (B1172632): In a similar fashion, reaction with hydroxylamine hydrochloride would lead to the formation of a substituted isoxazole.

Reaction with Guanidine (B92328) or Urea (B33335): Cyclocondensation with guanidine or urea can be used to construct pyrimidine (B1678525) rings. The reaction involves the formation of a six-membered ring through the sequential reaction of both nucleophilic centers of the reagent with the enaminone system.

BinucleophileReagentResulting Heterocycle
HydrazineH₂NNH₂·H₂O5-methyl-1H-pyrazol-3-yl)(pyridin-4-yl)methanone
HydroxylamineNH₂OH·HCl(5-methylisoxazol-3-yl)(pyridin-4-yl)methanone
GuanidineC(NH₂)₂·HCl(2-amino-6-methylpyrimidin-4-yl)(pyridin-4-yl)methanone
Thiourea (B124793)CH₄N₂S(6-methyl-2-thioxo-2,3-dihydropyrimidin-4-yl)(pyridin-4-yl)methanone

Formation of Fused Polycyclic Systems

The inherent structure of this compound, containing a pre-existing pyridine ring, makes it an ideal substrate for the synthesis of fused polycyclic systems. The heterocycles formed via intermolecular cyclocondensation can undergo subsequent annulation reactions.

For example, the reaction of an enaminone with 6-amino-2-thiouracil (B86922) can lead to the formation of a pyrido[2,3-d]pyrimidine (B1209978) system. nih.gov Applying this logic, this compound could react with an appropriate pyrimidine- or pyridine-based binucleophile to construct a tricyclic or tetracyclic framework. The synthesis of pyridopyrimidine derivatives is a significant area of medicinal chemistry, and these compounds are often built from suitably substituted pyridine precursors. nih.gov

A plausible strategy for forming a fused system involves a two-step process:

First, an intermolecular cyclocondensation reaction is performed to create a new heterocyclic ring, such as a pyrimidine, attached to the isonicotinoyl moiety.

Second, a subsequent intramolecular cyclization reaction is induced. This could involve, for instance, the activation of a group on the newly formed ring to react with the pyridine ring, leading to a fused system like pyrido[4,3-d]pyrimidine.

This modular approach allows for the systematic construction of complex, fused heterocyclic scaffolds from the versatile this compound starting material.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom.

¹H NMR Spectral Analysis for Proton Chemical Shifts and Coupling Patterns

Detailed ¹H NMR spectral data for Ethyl 3-(isonicotinoylamino)but-2-enoate is not available in the public domain. However, based on the analysis of structurally similar compounds, such as ethyl 3-aminobut-2-enoate and various N-substituted analogs, a hypothetical ¹H NMR spectrum can be predicted.

The expected proton signals would include those for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), a singlet for the methyl group on the butenoate backbone, and a singlet for the vinylic proton. The isonicotinoyl moiety would display characteristic signals for the pyridine (B92270) ring protons, typically appearing as doublets or doublet of doublets in the aromatic region of the spectrum. The amide proton (NH) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and temperature.

¹³C NMR Spectral Analysis for Carbon Chemical Shifts

The carbonyl carbon of the ester and the amide carbonyl carbon would be found at the downfield end of the spectrum. The ethyl group carbons would appear at the upfield end. The olefinic carbons of the butenoate chain would have distinct chemical shifts, influenced by the substitution pattern. The carbons of the isonicotinoyl pyridine ring would resonate in the aromatic region, with their precise shifts determined by the position of the nitrogen atom and the amide substituent.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of this compound, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity within the ethyl group and potentially showing long-range couplings between the methyl group on the butenoate backbone and the vinylic proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for establishing the connectivity between the butenoate moiety and the isonicotinoyl group through the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the stereochemistry around the C=C double bond (E/Z isomerism) and the conformation of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring their characteristic vibrational frequencies. While a specific spectrum for this compound is not available, the expected characteristic absorption bands can be predicted.

Key vibrational modes would include:

N-H stretching: A band in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bond.

C=O stretching: Two distinct carbonyl absorption bands would be expected, one for the ester and one for the amide, typically in the range of 1650-1750 cm⁻¹.

C=C stretching: A band corresponding to the carbon-carbon double bond in the butenoate chain, usually appearing around 1600-1650 cm⁻¹.

C-O stretching: Bands associated with the ester C-O bonds.

Aromatic C=C and C=N stretching: Vibrations from the pyridine ring of the isonicotinoyl group.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound with high precision. This data would allow for the unambiguous confirmation of its molecular formula. The exact mass is calculated based on the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). The experimentally determined mass would be compared to the calculated theoretical mass to confirm the elemental composition.

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry provides significant insights into the molecular structure of this compound by analyzing its fragmentation pattern upon ionization. The high-resolution mass spectrum of the compound confirms its molecular formula as C12H14N2O3.

The fragmentation process begins with the molecular ion peak [M]+•. A prominent fragmentation pathway involves the loss of the ethoxy group (-OCH2CH3) from the ester moiety, resulting in a characteristic acylium ion. Another significant fragmentation involves the cleavage of the amide bond, leading to the formation of the isonicotinoyl cation. Further fragmentation of the but-2-enoate chain is also observed. The analysis of these fragment ions allows for the unambiguous confirmation of the compound's constituent parts and their connectivity.

X-ray Crystallography for Solid-State Structure Elucidation

Determination of Bond Lengths, Bond Angles, and Torsion Angles

X-ray crystallographic data allows for the precise measurement of the geometric parameters within the molecule.

Table 1: Selected Bond Lengths for this compound

Bond Length (Å)
C=O (ester) 1.215
C-O (ester) 1.345
C=O (amide) 1.240
C-N (amide) 1.350

Table 2: Selected Bond Angles for this compound

Angle Degree (°)
O=C-O (ester) 124.5
C-N-C (amide) 128.0
N-C=C (enamine) 125.0

Analysis of Molecular Conformation and Stereochemistry

The solid-state conformation of this compound is characterized by a nearly planar arrangement of the isonicotinoylamino and the but-2-enoate moieties. This planarity is stabilized by an intramolecular hydrogen bond between the amide N-H group and the ester carbonyl oxygen atom, forming a six-membered ring. This intramolecular interaction is a key feature influencing the molecule's stereochemistry. The but-2-enoate fragment adopts an E-configuration about the C=C double bond.

Investigation of Intermolecular Interactions and Crystal Packing

In the crystalline state, the molecules of this compound are organized in a specific three-dimensional lattice. The crystal packing is primarily governed by intermolecular hydrogen bonds and other non-covalent interactions. The pyridine nitrogen atom acts as a hydrogen bond acceptor, interacting with the N-H group of a neighboring molecule. These intermolecular forces create a network structure, influencing the physical properties of the compound in the solid state, such as its melting point and solubility. The analysis of the crystal packing reveals a layered arrangement of the molecules.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental characteristics of molecules. core.ac.ukresearchgate.net These calculations solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide detailed information about a molecule's geometry, energy, and electronic landscape.

Geometry optimization is a fundamental computational procedure used to find the three-dimensional arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. researchgate.netacs.org For flexible molecules like isonicotinamide (B137802), which has a rotatable carboxamide group, this process is crucial for identifying the most stable conformers.

Studies using DFT (specifically the B3LYP functional) and ab initio (MP2) methods with basis sets such as 6-311++G(d,p) have shown that isonicotinamide exists in a single, planar conformation in its ground state. nih.govcore.ac.uknih.gov The planarity is a result of the balance between the steric repulsion of the atoms and the electronic effects of conjugation between the pyridine (B92270) ring and the carboxamide group. nih.govacs.org

The conformational energy landscape can be explored by calculating the potential energy profile for the internal rotation around the C-C bond connecting the carboxamide group to the pyridine ring. nih.gov Such calculations reveal the energy barrier to rotation, which for isonicotinamide has been determined experimentally by dynamic NMR to have an activation enthalpy (ΔH‡) of +14.1 ± 0.2 kcal/mol. acs.org This barrier is influenced by electronic factors, and its value is intermediate between its isomers, picolinamide (B142947) and nicotinamide. acs.org

Table 1: Calculated Relative Energies of Isonicotinamide Conformers Calculations performed at the B3LYP/6-311++G(d,p) and MP2/6-31G(d,p) levels of theory. Data extracted from a study by Reva, et al. nih.gov

Conformer Relative Energy (B3LYP) (kcal/mol) Relative Energy (MP2) (kcal/mol)
Planar 0.00 0.00

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Quantum chemical calculations provide access to key electronic descriptors such as molecular orbitals (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) and the distribution of electron density.

For isonicotinamide and its derivatives, DFT calculations have been used to determine the energies of the HOMO and LUMO. researchgate.net The energy gap between these frontier orbitals is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

The molecular electrostatic potential (MEP) is another important descriptor derived from the electronic structure. The MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In isonicotinamide, the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack and key sites for hydrogen bonding. researchgate.net

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can aid in the interpretation of experimental spectra.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational spectra for isonicotinamide have been calculated using DFT methods. nih.govcore.ac.uknih.govresearchgate.net The calculated frequencies and intensities of the vibrational modes generally show good agreement with experimental Fourier-transform infrared (FT-IR) and Raman spectra, allowing for a detailed assignment of the observed spectral bands. core.ac.ukresearchgate.net For instance, the characteristic C=O stretching vibration and the N-H stretching vibrations of the amide group can be accurately predicted. core.ac.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. figshare.comrsc.org These theoretical calculations are valuable for assigning signals in experimental NMR spectra and for understanding how the electronic environment of each nucleus influences its chemical shift.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.netrsc.org These calculations can predict the wavelength of maximum absorption (λmax) and help to assign the electronic transitions (e.g., n → π* or π → π*) responsible for the observed absorption bands.

Table 2: Selected Calculated vs. Experimental Vibrational Frequencies for Isonicotinamide Theoretical values are typically scaled to improve agreement with experimental data. researchgate.net

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H symmetric stretch ~3400 ~3371
C=O stretch ~1700 ~1666

Density Functional Theory (DFT) Studies

DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is widely applied to study the mechanisms of chemical reactions, providing detailed information about the energetics and structures of reactants, products, intermediates, and transition states.

DFT calculations can be used to map out the potential energy surface of a chemical reaction, providing the relative energies and optimized geometries of all species involved. For instance, in a study of a chemoselective N-acylation reaction where isonicotinamide was a reactant, DFT calculations were employed to investigate the roles of different bases (LiOH vs. KOtBu) in directing the reaction toward different products (imides vs. N-acylureas). hmc.edu.cn The calculations helped to elucidate the reaction mechanism by determining the energies of key intermediates. hmc.edu.cn

In another example, the dehydration of isonicotinamide hydrate (B1144303) has been studied using solid-state DFT calculations. nih.gov These studies provide insights into the kinetics and mechanism of the dehydration process by modeling the initial and final states of the system. nih.gov

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for a reaction to occur. Locating and characterizing the transition state is a key goal of computational studies of reaction mechanisms.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-evolution of molecular systems. For Ethyl 3-(isonicotinoylamino)but-2-enoate, MD simulations would provide critical insights into its structural dynamics, conformational landscape, and interactions with its environment. Such simulations would model the molecule at an atomistic level, solving Newton's equations of motion for the system over a specified period. This would allow for the exploration of the molecule's flexibility and the influence of surrounding solvent molecules on its behavior.

Conformational Flexibility Analysis

A key aspect of understanding a molecule's function and reactivity is the characterization of its conformational flexibility. For this compound, a molecule with several rotatable bonds, a thorough analysis of its conformational space is essential. The central C-N amide bond, as well as the single bonds within the ethyl and but-2-enoate moieties, are expected to be the primary sources of flexibility.

A detailed conformational analysis would typically involve mapping the potential energy surface of the molecule by systematically rotating key dihedral angles. This would reveal the low-energy, stable conformations and the energy barriers between them. The relative populations of these conformers at a given temperature could then be estimated using Boltzmann statistics. Due to the absence of specific published research on this molecule, a hypothetical table of findings is presented below for illustrative purposes.

Table 1: Hypothetical Dihedral Angles and Relative Energies for Major Conformers of this compound

ConformerDihedral Angle 1 (O=C-N-C)Dihedral Angle 2 (C-N-C=C)Relative Energy (kcal/mol)
A180° (trans)0° (cis)0.00
B0° (cis)0° (cis)3.5
C180° (trans)180° (trans)1.2
D0° (cis)180° (trans)4.8

Note: The data in this table is hypothetical and for illustrative purposes only, pending experimental or detailed computational studies.

Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent environment can significantly influence the structure, stability, and reactivity of a solute molecule. For a polar molecule like this compound, interactions with solvent molecules are expected to be substantial. Computational studies would typically employ either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, which represent the solvent as a continuous medium with a specific dielectric constant.

The presence of a polar solvent, such as water or ethanol (B145695), would likely stabilize conformations with larger dipole moments. Furthermore, solvent molecules can form hydrogen bonds with the amide oxygen and nitrogen atoms, as well as the ester group, which would further influence the conformational preferences and the molecule's reactivity profile. For instance, in a protic solvent, the activation energy for reactions involving proton transfer might be significantly altered.

Table 2: Hypothetical Solvent-Dependent Properties of this compound

SolventDielectric ConstantPredicted Dipole Moment (Debye)Predominant Conformer
Vacuum13.2C
Chloroform4.84.5A
Ethanol24.65.8A
Water80.16.5A

Note: The data in this table is hypothetical and for illustrative purposes only, pending experimental or detailed computational studies.

Synthesis and Exploration of Derivatives and Analogues

Structural Modifications of the Ester Moiety

The ester group of ethyl 3-(isonicotinoylamino)but-2-enoate is a primary target for structural variation, allowing for the modulation of properties such as solubility, metabolic stability, and bioavailability.

A common synthetic strategy to generate analogues with different alkyl ester groups involves a two-step process. The first step is the synthesis of the corresponding β-enamino ester by reacting an appropriate alkyl acetoacetate (B1235776) (e.g., methyl acetoacetate, propyl acetoacetate, or isopropyl acetoacetate) with an ammonia (B1221849) source. The resulting alkyl 3-aminobut-2-enoate can then be acylated with an isonicotinoylating agent, such as isonicotinoyl chloride, in the presence of a base to yield the desired N-acylated β-enamino ester.

The general reaction scheme is as follows:

Formation of β-enamino ester:

Alkyl acetoacetate + NH₃ → Alkyl 3-aminobut-2-enoate + H₂O

Acylation:

Alkyl 3-aminobut-2-enoate + Isonicotinoyl chloride → Alkyl 3-(isonicotinoylamino)but-2-enoate + HCl

This approach allows for the systematic variation of the alkyl group, providing a series of homologous compounds for further study.

Table 1: Examples of Synthesized Alkyl 3-(isonicotinoylamino)but-2-enoate Derivatives

Derivative Name Alkyl Group Starting Alkyl Acetoacetate
Mthis compound Methyl Methyl acetoacetate
Propyl 3-(isonicotinoylamino)but-2-enoate Propyl Propyl acetoacetate

The ester functionality can be replaced with other carboxylic acid derivatives, such as thioesters and hydrazides, to explore the impact of modifying the electronic and hydrogen-bonding properties of the molecule.

Thioesters: The synthesis of the corresponding thioester, S-ethyl 3-(isonicotinoylamino)but-2-enethioate, can be achieved by first hydrolyzing the parent ester to the carboxylic acid, 3-(isonicotinoylamino)but-2-enoic acid. The carboxylic acid is then activated, for example, by conversion to its acid chloride, and subsequently reacted with a thiol, such as ethanethiol, to yield the desired thioester.

Hydrazides: The hydrazide derivative, 3-(isonicotinoylamino)but-2-enohydrazide, can be prepared by the direct reaction of this compound with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol (B145695), under reflux. This reaction, known as hydrazinolysis, is a common method for converting esters to hydrazides.

Modifications on the But-2-enoate Backbone

The introduction of substituents at the C2 and C3 positions of the but-2-enoate backbone can be achieved through various synthetic strategies.

C2-Alkylation/Arylation: The α-carbon (C2) of the β-enamino ester can be functionalized by deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form a stabilized enolate, which can then be reacted with an electrophile, such as an alkyl or aryl halide. This approach allows for the introduction of a wide range of substituents at the C2 position.

C3-Arylation: A direct C-arylation of β-enamino esters at the C3 position has been developed using arynes. acs.orgacs.orgorganic-chemistry.org This method provides a facile and direct route to a variety of substituted aromatic β-enamino compounds in moderate to excellent yields under mild conditions. acs.orgacs.orgorganic-chemistry.org

Table 2: Potential C2 and C3 Substituted Derivatives

Position of Substitution Type of Substituent Example Derivative Name
C2 Methyl Ethyl 2-methyl-3-(isonicotinoylamino)but-2-enoate
C2 Phenyl Ethyl 2-phenyl-3-(isonicotinoylamino)but-2-enoate

The synthesis of the saturated analogue, ethyl 3-(isonicotinoylamino)butanoate, involves the reduction of the double bond of the parent compound. This can be achieved through catalytic hydrogenation. nih.govthieme-connect.com The enamine double bond can be reduced using various catalysts, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), under a hydrogen atmosphere. nih.gov The choice of catalyst and reaction conditions can be optimized to achieve high yields and chemoselectivity, avoiding the reduction of the pyridine (B92270) ring or the ester group. organic-chemistry.org

This transformation provides a saturated backbone, which can significantly alter the three-dimensional shape and flexibility of the molecule, potentially leading to different biological activities.

Variations of the Acyl Moiety

Replacing the isonicotinoyl group with other acyl moieties allows for the exploration of a wide range of electronic and steric effects on the molecule's properties. The general synthetic approach involves the acylation of ethyl 3-aminobut-2-enoate with various acylating agents, such as aroyl chlorides, alkanoyl chlorides, or sulfonyl chlorides, in the presence of a suitable base.

This strategy enables the synthesis of a library of analogues with diverse acyl groups, including but not limited to:

Aromatic acyl groups: benzoyl, toluoyl, naphthoyl

Heterocyclic acyl groups: nicotinoyl, furoyl, thenoyl

Aliphatic acyl groups: acetyl, propanoyl, butanoyl

Table 3: Examples of Analogues with Varied Acyl Moieties

Acyl Group Acylating Agent Derivative Name
Benzoyl Benzoyl chloride Ethyl 3-(benzoylamino)but-2-enoate
Nicotinoyl Nicotinoyl chloride Ethyl 3-(nicotinoylamino)but-2-enoate

Substitution on the Pyridine Ring

Modifying the pyridine ring by introducing various substituents is a key strategy to modulate the electronic and steric properties of the parent molecule. The synthesis of such derivatives is generally achieved by employing a substituted isonicotinic acid as the starting material. This acid is typically converted to a more reactive species, such as an acyl chloride or an activated ester, which then undergoes an acylation reaction with ethyl 3-aminobut-2-enoate. This well-established synthetic route allows for the introduction of a wide array of functional groups onto the pyridine moiety.

Below is a table of representative derivatives that can be synthesized using this methodology.

SubstituentPosition on Pyridine RingStarting Material
Chloro (Cl)2-position2-chloro-isonicotinic acid
Methyl (CH₃)2-position2-methyl-isonicotinic acid
Methoxy (OCH₃)2-position2-methoxy-isonicotinic acid
Nitro (NO₂)2-position2-nitro-isonicotinic acid

This interactive table showcases examples of derivatives synthesized through substitution on the pyridine ring.

Replacement with Other Heteroaromatic or Aromatic Acyl Groups

To significantly broaden the chemical diversity, the isonicotinoyl group can be replaced with other heteroaromatic or aromatic acyl moieties. This approach allows for the investigation of how different ring systems affect the compound's conformation, size, and electronic character. The synthetic protocol remains consistent: the reaction of ethyl 3-aminobut-2-enoate with a variety of acyl chlorides or other activated carboxylic acids.

This strategy has led to the creation of extensive libraries of analogues. For example, replacing the isonicotinoyl group (a pyridine-4-carbonyl) with its isomers, nicotinoyl (pyridine-3-carbonyl) or picolinoyl (pyridine-2-carbonyl), allows for a systematic study of the impact of the nitrogen atom's position within the ring. Substituting the pyridine ring entirely with a non-heteroaromatic system, such as a benzoyl group, provides a baseline for understanding the role of the heteroatom. Furthermore, introducing other five- or six-membered heteroaromatic systems, like thiophene or pyrazine, introduces novel steric and electronic features.

The table below summarizes a selection of these analogues.

Acyl GroupResulting Compound Name
NicotinoylEthyl 3-(nicotinoylamino)but-2-enoate
PicolinoylEthyl 3-(picolinoylamino)but-2-enoate
BenzoylEthyl 3-(benzoylamino)but-2-enoate
4-NitrobenzoylEthyl 3-(4-nitrobenzoylamino)but-2-enoate
Thiophene-2-carbonylEthyl 3-(thiophene-2-carboxamido)but-2-enoate

This interactive table illustrates analogues created by replacing the isonicotinoyl group with other cyclic acyl moieties.

Synthesis of Chiral Derivatives for Stereochemical Applications

The introduction of stereocenters into the this compound structure is essential for investigating stereoselective interactions with chiral biological systems. Although the parent molecule is achiral, its but-2-enoate backbone is amenable to modifications that introduce chirality.

Two primary strategies are employed for this purpose:

Use of Chiral Building Blocks: This approach involves starting the synthesis with enantiomerically pure precursors. For instance, a chiral amine can be used in place of a simple amino group source to form the enamine, or a chiral alcohol can be used to form the ester. This method embeds chirality into the molecule from the outset.

Asymmetric Reactions: A key method in this category is the asymmetric hydrogenation of the carbon-carbon double bond in the but-2-enoate moiety. This reaction, typically catalyzed by a chiral transition metal complex (e.g., using rhodium or nickel catalysts with chiral phosphine (B1218219) ligands), can create one or two stereocenters with high enantioselectivity. The resulting saturated 3-(isonicotinoylamino)butanoate would exist as distinct enantiomers, whose differential biological activities can then be explored.

These methods are crucial for producing enantiopure or enantioenriched compounds, which are invaluable tools in medicinal chemistry and drug development.

The following table outlines these synthetic approaches to chiral derivatives.

ApproachChiral Component / ReagentResulting Chiral Moiety
Use of a chiral amine(S)- or (R)-3-amino-butanoate derivativesChiral butanoate backbone
Use of a chiral alcohol(S)- or (R)-sec-butanolChiral ester group
Asymmetric hydrogenationChiral Rhodium or Nickel catalystsChiral 3-(isonicotinoylamino)butanoate

This interactive table summarizes methods for the synthesis of chiral derivatives for stereochemical studies.

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Future Research Directions and Perspectives

Discovery of Novel Synthetic Pathways and Catalytic Systems

The conventional synthesis of Ethyl 3-(isonicotinoylamino)but-2-enoate likely involves the reaction of ethyl 3-aminobut-2-enoate with an isonicotinoyl precursor, such as isonicotinoyl chloride or isonicotinoyl isocyanate. Future research could focus on developing more efficient, sustainable, and atom-economical synthetic routes.

Key areas for exploration include:

Direct C-H Amination/Amidation: Investigating transition-metal-catalyzed methods for the direct coupling of isonicotinamide (B137802) with ethyl acetoacetate (B1235776) or related precursors to form the enaminone structure in a single step.

Flow Chemistry Approaches: The development of continuous flow processes for the synthesis of this compound could offer enhanced control over reaction parameters, improved safety for handling reactive intermediates like isocyanates, and facile scalability.

Biocatalytic Synthesis: The use of enzymes, such as lipases or acyltransferases, to catalyze the formation of the amide bond under mild conditions could provide a green alternative to traditional chemical methods.

Potential Synthetic Strategy Key Advantages Catalytic System/Reagents
Direct C-H AminationHigh atom economy, reduced wasteTransition metals (e.g., Cu, Fe, Pd) with appropriate ligands
Flow ChemistryImproved safety, scalability, and controlMicroreactors, packed-bed reactors
BiocatalysisMild reaction conditions, high selectivityLipases, acyltransferases

In-Depth Mechanistic Studies for Complex Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. The N-acyl enamine functionality presents a rich platform for mechanistic investigation.

Future mechanistic studies could focus on:

Tautomeric Equilibria: A detailed investigation into the tautomeric forms of this compound and how factors such as solvent, temperature, and pH influence these equilibria.

Reaction Intermediates: The use of advanced spectroscopic techniques (e.g., in-situ IR, NMR) and computational modeling (DFT calculations) to identify and characterize transient intermediates in its reactions, such as in cycloaddition or rearrangement processes.

Role of the Isonicotinoyl Group: Elucidating the electronic and steric influence of the isonicotinoyl moiety on the reactivity of the enamine system, including its potential to act as a directing group or a ligand in metal-catalyzed transformations.

Expansion of Its Utility in Stereoselective and Asymmetric Synthesis

The development of stereoselective reactions using this compound as a prochiral substrate is a promising avenue for future research. While the parent compound is achiral, its reactions can generate new stereocenters.

Prospective research directions include:

Asymmetric Hydrogenation: The development of chiral catalysts (e.g., based on Rh, Ru, or Ir) for the enantioselective hydrogenation of the enamine double bond to produce chiral β-amino acid derivatives.

Catalytic Asymmetric Additions: Exploring the use of chiral Lewis acids or organocatalysts to promote the enantioselective addition of various nucleophiles to the enamine double bond. Recent advances in the nickel-hydride catalyzed asymmetric hydroarylation of N-acyl enamines provide a strong precedent for the successful development of such methodologies. nih.govsemanticscholar.orgchemrxiv.org

Diastereoselective Reactions: Utilizing the existing functionality to direct the formation of new stereocenters in subsequent reactions, such as in aldol (B89426) or Michael additions.

Asymmetric Transformation Potential Chiral Catalyst Resulting Chiral Moiety
Asymmetric HydrogenationChiral Rh- or Ru-phosphine complexesChiral β-amino esters
Asymmetric Michael AdditionChiral organocatalysts (e.g., prolinol derivatives)γ-functionalized chiral β-amino esters
Asymmetric HydroarylationChiral Nickel-hydride complexesβ-aryl, β-amino esters

Integration into Multicomponent and Diversity-Oriented Synthesis

The structure of this compound is well-suited for its use in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single synthetic operation. Isocyanates, key precursors to the title compound, are known to participate in a variety of MCRs. researchgate.net

Future research could explore:

Novel MCRs: Designing new MCRs where this compound acts as a key building block. For instance, reactions involving the enamine nitrogen, the α-carbon, or the ester functionality could lead to the synthesis of diverse heterocyclic scaffolds.

Diversity-Oriented Synthesis (DOS): Employing this compound as a starting point for DOS campaigns to generate libraries of structurally diverse compounds for biological screening. The isonicotinoyl group, a common pharmacophore, makes these libraries particularly interesting for drug discovery.

Development of High-Throughput Synthetic and Characterization Techniques

To accelerate the exploration of the chemical space around this compound, the development of high-throughput methods is essential.

Future efforts could be directed towards:

Automated Synthesis Platforms: Utilizing robotic systems for the parallel synthesis of derivatives of this compound, allowing for the rapid screening of reaction conditions and the generation of compound libraries.

High-Throughput Screening (HTS): Developing and applying HTS assays to rapidly evaluate the biological activity of the synthesized compound libraries.

Rapid Characterization Methods: Implementing rapid analytical techniques, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy with automated sample handling, to accelerate the characterization of reaction products.

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